molecular formula C12H18N2 B1607356 4-(4-Methylpiperidin-1-yl)aniline CAS No. 342013-25-6

4-(4-Methylpiperidin-1-yl)aniline

Cat. No.: B1607356
CAS No.: 342013-25-6
M. Wt: 190.28 g/mol
InChI Key: UZQJQJNKYMSTCP-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C12H18N2 It consists of an aniline group substituted with a 4-methylpiperidin-1-yl group

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Material Science: This compound can be used in the development of polymers and advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

“4-(4-Methylpiperidin-1-yl)aniline” is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Therefore, it should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)aniline typically involves the following steps:

    Starting Materials: Aniline and 4-methylpiperidine are the primary starting materials.

    Reaction: The aniline undergoes a nucleophilic substitution reaction with 4-methylpiperidine. This reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack.

    Solvent: Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)aniline depends on its application:

    Pharmaceuticals: It may interact with specific receptors or enzymes in the body, modulating their activity. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors.

    Material Science: In polymers, it can influence the electronic properties by acting as a dopant or modifying agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methylpiperidin-4-yl)aniline
  • 4-(2-Methylpiperidin-1-yl)aniline
  • 4-(3-Methylpiperidin-1-yl)aniline

Uniqueness

4-(4-Methylpiperidin-1-yl)aniline is unique due to the specific positioning of the methyl group on the piperidine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacological activity and material properties compared to its analogs.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h2-5,10H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQJQJNKYMSTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345551
Record name 4-(4-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342013-25-6
Record name 4-(4-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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